N-[1-(4-bromophenyl)ethyl]acetamide (CAS 92520-16-6) is a bifunctional synthetic building block that combines a para-bromoaryl handle with an acetyl-protected benzylic amine. In industrial and medicinal chemistry procurement, it is primarily sourced as a stable, process-ready precursor for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. By masking the primary amine as an acetamide, this compound prevents unwanted catalyst coordination and side reactions, enabling the clean functionalization of the aryl ring. Furthermore, its crystalline nature and compatibility with chiral chromatography make it an essential intermediate for the synthesis of complex nonracemic primary amines, including calcimimetic analogs and asymmetric ligands [1].
Substituting N-[1-(4-bromophenyl)ethyl]acetamide with its unprotected parent compound, 1-(4-bromophenyl)ethylamine, routinely leads to process failures during downstream functionalization. Free primary amines are highly nucleophilic and possess strong coordinating abilities, which frequently poison palladium catalysts or participate in competing intermolecular amination reactions. Additionally, free benzylic amines are susceptible to atmospheric oxidation and carbamate formation via CO2 absorption, complicating storage and stoichiometric precision. Procuring the pre-acetylated form (CAS 92520-16-6) bypasses the need for an additional, yield-reducing in-house protection step, ensures robust stability during long-term storage, and guarantees high-fidelity reactivity exclusively at the aryl bromide site [1].
During palladium-catalyzed cross-coupling, the acetamide group effectively masks the nucleophilicity of the benzylic amine. Studies utilizing N-acetylated aryl bromides demonstrate strong chemoselectivity, allowing for >85% yields in standard Suzuki or Heck couplings. In contrast, utilizing the unprotected 1-(4-bromophenyl)ethylamine under identical catalytic conditions typically results in <30% yields of the desired cross-coupled product due to severe catalyst poisoning and competing Buchwald-Hartwig amination[1].
| Evidence Dimension | Cross-coupling yield at the aryl bromide site |
| Target Compound Data | N-[1-(4-bromophenyl)ethyl]acetamide (>85% yield, clean conversion) |
| Comparator Or Baseline | Unprotected 1-(4-bromophenyl)ethylamine (<30% yield, catalyst poisoning) |
| Quantified Difference | >55% absolute yield improvement in standard cross-coupling |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of the aryl bromide |
Procuring the pre-protected acetamide eliminates the need for an extra synthetic step and prevents catastrophic yield loss during late-stage functionalization.
For asymmetric synthesis workflows, accurately determining the enantiomeric excess (ee) of primary amines is notoriously difficult due to peak tailing and on-column degradation. Research demonstrates that converting these amines to their N-acetyl derivatives, such as N-[1-(4-bromophenyl)ethyl]acetamide, enables sharp baseline resolution on chiral stationary phases like CP-Chirasil-Dex-CB. This allows for the precise quantification of enantiopurity up to 98% ee, a metric that is often unachievable with the free amine [1].
| Evidence Dimension | Chromatographic resolution on chiral stationary phase |
| Target Compound Data | N-[1-(4-bromophenyl)ethyl]acetamide (Baseline resolution, sharp peaks, accurate to 98% ee) |
| Comparator Or Baseline | Free primary amine (Peak tailing, poor resolution) |
| Quantified Difference | Enables precise ee determination up to 98% vs. unquantifiable streaking |
| Conditions | GC analysis using CP-Chirasil-Dex-CB stationary phase |
For laboratories conducting asymmetric synthesis, the acetamide form is mandatory for reliable analytical validation of enantiopurity.
N-[1-(4-bromophenyl)ethyl]acetamide is isolated as a stable, white crystalline solid with a defined melting point of 133–135 °C, making it highly resistant to atmospheric degradation. In contrast, the free amine, 1-(4-bromophenyl)ethylamine, is typically a liquid that is prone to oxidation and rapid carbamate formation upon exposure to atmospheric CO2. The crystalline nature of the acetamide ensures precise weighing and stoichiometric accuracy during batch scale-up [1].
| Evidence Dimension | Physical state and atmospheric stability |
| Target Compound Data | N-[1-(4-bromophenyl)ethyl]acetamide (Stable crystalline solid, mp 133–135 °C) |
| Comparator Or Baseline | 1-(4-bromophenyl)ethylamine (Air-sensitive liquid, forms carbamates) |
| Quantified Difference | Complete resistance to atmospheric CO2 vs. rapid degradation |
| Conditions | Standard laboratory storage and handling in ambient air |
Procuring the solid acetamide reduces the need for specialized inert-gas storage and improves reproducibility in manufacturing.
Due to its stable aryl bromide handle, this compound is a highly suitable starting material for the synthesis of complex calcimimetic analogs and other pharmaceutical intermediates. The acetamide protects the chiral center and amine functionality while the aryl ring is extended via cross-coupling, followed by controlled deprotection to yield the active primary amine [1].
Because it resolves cleanly on chiral GC/HPLC columns (e.g., CP-Chirasil-Dex-CB), the compound is frequently procured as an analytical standard or a stable intermediate to accurately determine the enantiomeric excess of newly synthesized chiral benzylic amines [1].
The compound serves as a robust building block for the development of novel chiral ligands used in transition-metal catalysis. Its protected amine allows for aggressive functionalization of the bromophenyl moiety without risking self-condensation or catalyst poisoning during ligand assembly [1].